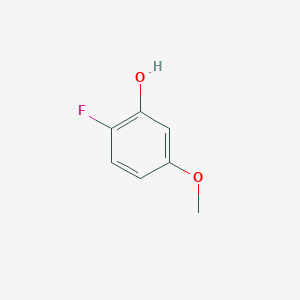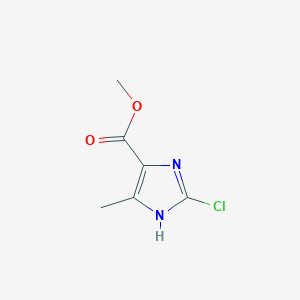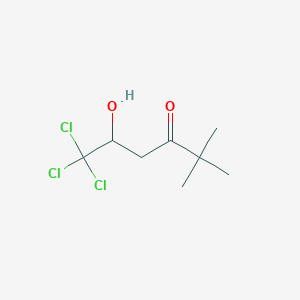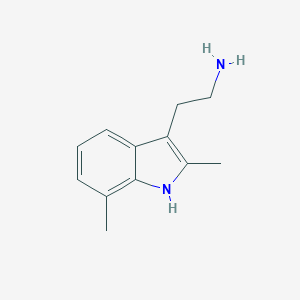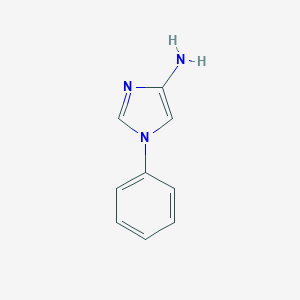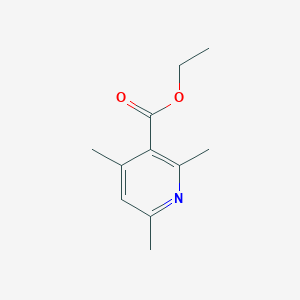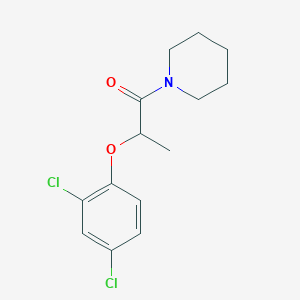
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Applications De Recherche Scientifique
Sorption Characteristics
Research has highlighted the sorption behavior of phenoxy herbicides, including compounds structurally similar to 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, in various environmental contexts. These studies provide insights into the interactions between these herbicides and soil, organic matter, and mineral components. For instance, the sorption of 2,4-D, a related compound, has been extensively studied to understand its affinity towards soil organic matter and iron oxides, indicating the relevance of soil parameters like pH, organic carbon content, and the presence of iron oxides in its sorption behavior (Werner, Garratt, & Pigott, 2012).
Environmental Impact and Degradation
Understanding the environmental fate of phenoxy herbicides is crucial for assessing their ecological impact. Studies on the degradation pathways, microbial biodegradation, and the environmental persistence of compounds like 2,4-D provide a foundation for evaluating similar compounds. Microbial degradation plays a significant role in mitigating the environmental impact of these herbicides, with certain microorganisms capable of breaking down phenoxy herbicides into less harmful metabolites (Magnoli et al., 2020).
Toxicity and Human Health Concerns
The potential health risks associated with exposure to phenoxy herbicides have been the subject of extensive research. Studies exploring the toxicity, mechanisms of action, and health outcomes associated with exposure to compounds like 2,4-D offer insights into the safety and regulatory considerations for related chemicals. These investigations have focused on aspects such as carcinogenicity, endocrine disruption, and other adverse health effects, providing a basis for risk assessment and management strategies (Islam et al., 2017).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSVEWNCWPLKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

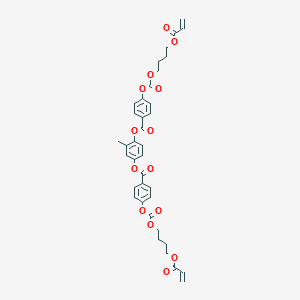
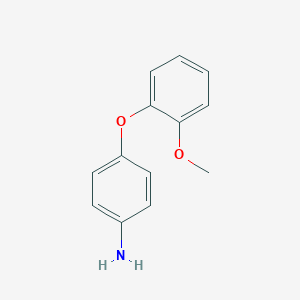
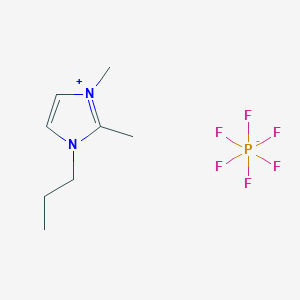
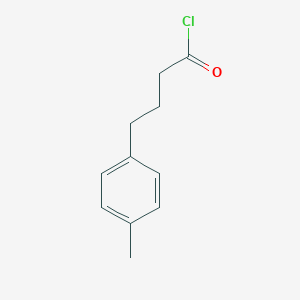
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
